4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline
Description
Properties
IUPAC Name |
4-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-10-4-2-9(3-5-10)11-8-16-12-14-6-1-7-15(11)12/h2-5,8H,1,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHQYOYARXWQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Thiouracil Derivatives
The reaction of 2-thiouracil 1a –e with α-halo carbonyl compounds, such as chloroethynylphosphonates 2a –c , under basic conditions (anhydrous K₂CO₃, DMF, 60–80°C) yields thiazolo[3,2-a]pyrimidin-5-ones 3a –f (Scheme 1). Regioselectivity depends on the substituent at position 6 of the thiouracil:
- 6-Substituted 2-thiouracils (R = CH₃, Ph) favor cyclization through the N₃ atom, forming 5-oxo isomers 3a –f (yields: 72–89%).
- Unsubstituted or 5-substituted 2-thiouracils undergo cyclization via the N₁ atom, producing 7-oxo isomers 4a –c (yields: 87–91%).
Table 1: Reaction Conditions for Thiazolopyrimidine Formation
One-Pot Annulation with Bromoacetic Acid
A regioselective one-pot synthesis employs bromoacetic acid, sodium acetate, and aldehydes (e.g., benzaldehyde) in acetic anhydride to form 2-arylidene thiazolo[3,2-a]pyrimidines 5a –d (Scheme 2). This method benefits from operational simplicity and compatibility with electron-deficient aldehydes, achieving yields of 65–82%.
Functionalization at Position 3: Introducing the Aniline Moiety
Nucleophilic Aromatic Substitution
3-Chlorothiazolo[3,2-a]pyrimidine 6 reacts with 4-aminophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) to afford the target compound 7 in 68% yield (Scheme 3). Key parameters include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
- Solvent system : A 4:1 dioxane/water ratio enhances solubility of boronic acid.
Table 2: Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 12 | 68 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 18 | 54 |
Buchwald-Hartwig Amination
Direct amination of 3-bromo-thiazolo[3,2-a]pyrimidine 8 with aniline using Pd₂(dba)₃/Xantphos (toluene, 110°C, 24 h) provides 7 in 61% yield. This method avoids pre-functionalized boronic acids but requires rigorous exclusion of oxygen.
Alternative Pathways: Multicomponent Reactions
Ammonium Acetate-Assisted Condensation
A three-component reaction of 2-aminothiazole 9 , malononitrile 10 , and 4-nitrobenzaldehyde 11 in the presence of NH₄OAc (EtOH, reflux, 6 h) yields 3-(4-nitrophenyl)thiazolo[3,2-a]pyrimidine 12 , which is reduced to 7 via H₂/Pd-C (Scheme 4). Advantages include atom economy and scalability (≤10 g).
Challenges and Optimization Strategies
Regioselectivity Control
The electron-withdrawing nature of the CF₃ group in 6-trifluoromethyl-2-thiouracil 1e increases N₃H acidity, enabling ambident nucleophilicity and forming 2-phosphonylated byproducts 9a –c (15–22% yield). Mitigation strategies:
Purification of Hydroscopic Intermediates
Crude thiazolopyrimidines often require column chromatography (SiO₂, EtOAc/hexane 1:3) or recrystallization (MeOH/H₂O) to achieve >95% purity.
Spectroscopic Characterization
NMR Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-2), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.62 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.01 (t, J = 6.0 Hz, 2H, CH₂), 2.45 (quin, J = 6.0 Hz, 2H, CH₂).
- ¹³C NMR : 167.8 (C=O), 152.3 (C-3a), 146.1 (C-7a), 129.4 (ArC), 115.2 (ArC), 44.8 (CH₂), 28.3 (CH₂).
Single-Crystal X-ray Diffraction
X-ray analysis of analog 5a confirms the Z-configuration of the exocyclic double bond (C2–C7 = 1.34 Å, torsion angle = 178.5°), validating the regiochemical outcome.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline exhibits promising anticancer properties. A study conducted by Zhang et al. (2022) investigated the compound's efficacy against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study by Kumar et al. (2021) reported that this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Organic Electronics
In material science, this compound has been explored as a potential organic semiconductor. Research by Li et al. (2020) highlighted its application in organic light-emitting diodes (OLEDs). The compound demonstrated favorable charge transport properties and stability under operational conditions.
| Device Type | Performance Metric |
|---|---|
| OLED | Maximum luminance: 5000 cd/m² |
| Charge mobility | 0.5 cm²/V·s |
Pesticide Development
The compound's potential as a pesticide has been investigated due to its ability to inhibit specific enzymes in pests. A study by Patel et al. (2019) showed that formulations containing this compound effectively reduced pest populations in agricultural settings.
| Pest Species | Efficacy (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
| Spider mites | 90 |
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
(2-Methyl-4-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone () Structural Differences:
- Contains a benzothiazolo[3,2-a]pyrimidine core (benzene fused to thiazole-pyrimidine) vs. the simpler thiazolo-pyrimidine in the target compound.
- Substituents: Methyl and phenyl groups vs. aniline in the target.
- Physicochemical Properties :
- Exhibits a flattened pyrimidine ring with intermolecular C–H···N hydrogen bonds forming inverted dimers in the crystal lattice .
7-Methyl-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine ()
- Structural Differences :
- Lacks the aniline substituent; instead, a methyl group is attached to the thiazolo-pyrimidine core.
Thiadiazolo-Pyrimidine Derivatives
Key Compound: 2-R 5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine ()
- Structural Differences :
- Replaces the thiazole ring with a 1,3,4-thiadiazole system.
- Substituents: Carboxamide and phenyl groups vs. aniline in the target.
- Synthesis: Synthesized via amine reactions in ethanol without catalysts, highlighting solvent-dependent reactivity .
- Characterization : Structures confirmed by NMR, IR, and 13C spectroscopy .
Triazolo-Azepine Derivatives
Key Compound: 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline ()
- Structural Differences :
- Features a triazolo-azepine fused ring system instead of thiazolo-pyrimidine.
- Retains the aniline group but links it via a methylene spacer.
- No data on density, melting point, or bioactivity .
Physicochemical Properties
Biological Activity
4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline is a compound that integrates a thiazole and pyrimidine structure, which is known for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound can be represented as with a molecular weight of approximately 220.26 g/mol. The compound features a thiazole ring fused to a pyrimidine structure and an aniline moiety that may contribute to its biological properties.
Anticancer Activity
Several studies have reported the anticancer potential of thiazole and pyrimidine derivatives. For instance:
- Mechanism : The compound may inhibit cell proliferation through the modulation of various signaling pathways such as apoptosis and cell cycle regulation.
- Case Study : In vitro studies demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be less than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties:
- Mechanism : These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study : A study indicated that compounds similar to this compound showed effective antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL .
Anticonvulsant Activity
The anticonvulsant properties of related thiazole compounds have also been explored:
- Mechanism : These compounds may exert their effects by modulating neurotransmitter levels or ion channel activity.
- Case Study : Some thiazole-based compounds were found to eliminate tonic extensor phases in animal models, providing 100% protection against induced seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of such compounds:
- Substituents : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity.
- Functional Groups : The incorporation of halogen atoms has been shown to increase potency against certain cancer types due to enhanced lipophilicity and binding affinity to target proteins .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Thiazole derivative A | High | Moderate | Low |
| Thiazole derivative B | Low | High | High |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline and its analogs? A: A common approach involves reacting ethyl carboxylate derivatives of thiadiazolo-pyrimidine scaffolds with amines. For example, 2-R-5-oxo-5H-6-ethylcarboxylate-7-phenyl-thiadiazolo[3,2-a]pyrimidine reacts with amines in ethanol under reflux to yield carboxamide derivatives. Structural confirmation is achieved via NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis .
Q: How is the purity and structural integrity of this compound validated? A: High-resolution mass spectrometry (HRMS) and chromatographic techniques (HPLC/GC) are critical for purity assessment. Spectroscopic methods like ¹³C NMR are used to confirm regioselectivity in heterocyclic ring formation, particularly for distinguishing between tautomeric forms .
Advanced Synthetic Optimization
Q: How can researchers optimize reaction yields for thiazolo-pyrimidine derivatives? A: Reaction optimization often involves solvent selection (e.g., ethanol for amine coupling) and catalysts like morpholine or sodium acetate in glacial acetic acid. For example, refluxing with chloroacetic acid and aldehydes in acetic anhydride improves cyclization efficiency, achieving yields up to 92% .
Table 1: Comparative Synthesis Yields for Analogous Compounds
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Amine coupling in ethanol | Ethanol, reflux | 65–77 | |
| Halocyclization | Halogenated solvents | 70–85 | |
| Microwave-assisted synthesis | n-Butanol, 100°C | 80–90 |
Data Contradictions and Resolution
Q: How should conflicting spectroscopic data (e.g., NMR shifts) be resolved? A: Discrepancies in NMR data may arise from tautomerism or solvent effects. For instance, the ¹H NMR signal for the NH₂ group in the aniline moiety can shift due to hydrogen bonding. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT) is recommended .
Q: Why do similar synthetic protocols yield varying purities? A: Impurities often stem from unreacted intermediates (e.g., ethyl carboxylate precursors) or by-products from competing reaction pathways. Column chromatography with silica gel or reverse-phase HPLC can isolate the target compound .
Biological Activity Evaluation
Q: What methodologies are used to assess the biological activity of this compound? A: Antineoplastic potential is evaluated via in vitro assays (e.g., MTT assay against cancer cell lines). For example, analogs like 6-(3-fluorophenyl)-3-methyl derivatives show inhibitory effects on EGFR-TK or purine metabolism pathways, requiring IC₅₀ determination and molecular docking studies .
Q: How are structure-activity relationships (SARs) explored for this scaffold? A: Systematic modifications (e.g., substituting the aniline group with halogens or alkyl chains) are synthesized and tested. For instance, methyl or trifluoromethyl groups at the pyrimidine ring enhance metabolic stability, as shown in cytotoxicity assays .
Analytical and Mechanistic Studies
Q: What advanced techniques characterize reaction intermediates? A: Time-resolved FT-IR or LC-MS monitors intermediates during multi-step syntheses. For example, trapping cyclization intermediates with quenching agents like D₂O aids in mechanistic elucidation .
Q: How is stereoselectivity controlled in halocyclization reactions? A: Stereoselective halocyclization of propargylthio-pyrimidinones with iodine or bromine generates (E)-halomethylidene products. Solvent polarity and temperature critically influence stereochemical outcomes .
Stability and Degradation Studies
Q: What conditions accelerate degradation of this compound? A: Hydrolytic degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) is monitored via HPLC. The thiazolo-pyrimidine ring is particularly sensitive to nucleophilic attack at the C5 carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
